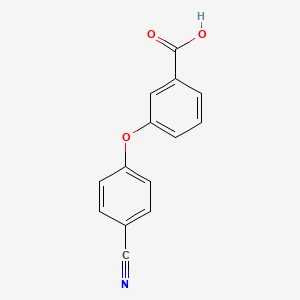

3-(4-Cyanophenoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

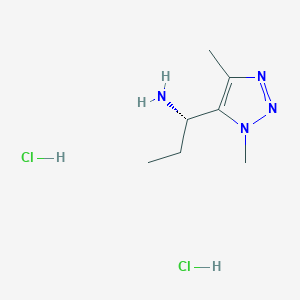

“3-(4-Cyanophenoxy)benzoic acid” is a chemical compound with the CAS Number: 313549-93-8 . It has a molecular weight of 239.23 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H9NO3/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8H,(H,16,17) . This indicates that the compound has a molecular formula of C14H9NO3 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzoic acid, a related compound, has been studied for its reactions with hydroxyl radicals . The reactions involved the formation of pre-reactive complexes which alter reaction energy barriers .

Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 239.23 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Overview of 3-(4-Cyanophenoxy)benzoic Acid Applications

This compound, due to its structural properties, may be involved in various chemical and biological processes. The following sections highlight scientific research applications related to compounds with structural similarities or functionalities akin to this compound, focusing on their diverse roles in scientific research, while adhering to the requirements of excluding drug use, dosage, and side effects.

Photoprotective and Environmental Implications

The compound benzophenone-3 (BP-3), which shares a phenolic structure with this compound, is extensively used as an ultraviolet filter in skincare products and as a food additive. Studies have highlighted the potential reproductive toxicity of BP-3 in humans and animals, indicating its endocrine-disrupting effects. Such findings underscore the need for further investigation into the environmental and health implications of phenolic compounds, which could be relevant to similar compounds like this compound (Ghazipura, McGowan, Arslan, & Hossain, 2017).

Antimicrobial Properties of Phenolic Compounds

Research has identified a broad spectrum of cyanobacterial compounds with potent antimicrobial activities. These compounds, including several aromatic compounds like benzoic acid, have been recognized for their effectiveness against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. This highlights the potential of phenolic compounds, sharing structural similarities with this compound, in addressing challenging microbial resistance (Swain, Paidesetty, & Padhy, 2017).

Advanced Oxidation Processes (AOPs) in Environmental Remediation

The degradation of various recalcitrant compounds in the environment, including phenolic structures, can be effectively facilitated by Advanced Oxidation Processes (AOPs). Research focusing on the degradation pathways, biotoxicity, and by-products of such processes provides valuable insights into the environmental fate and remediation potential of complex organic compounds, which can be extrapolated to similar compounds like this compound (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological and Industrial Importance

Specific phenolic compounds, such as Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and antifungal properties. The exploration of the biological activities and potential therapeutic roles of these compounds can provide a framework for understanding and harnessing the biological capabilities of structurally similar compounds like this compound (Naveed et al., 2018).

Mechanism of Action

Target of Action

The primary target of 3-(4-Cyanophenoxy)benzoic acid is the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .

Mode of Action

This compound interacts with its target, the PDE4 enzyme, by inhibiting its activity . This inhibition leads to elevated levels of cyclic adenosine monophosphate (cAMP) . Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alpha and various interleukins .

Biochemical Pathways

The action of this compound affects the cAMP-PDE4 pathway . By inhibiting PDE4, the compound increases cAMP levels, which in turn inhibits the NF-kB pathway . This results in the suppression of pro-inflammatory mediators, impacting the inflammatory response .

Pharmacokinetics

The compound’s molecular weight of 23923 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation . By inhibiting PDE4 and increasing cAMP levels, the compound suppresses the release of pro-inflammatory mediators . This can lead to a decrease in inflammation and symptoms associated with inflammatory conditions .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy .

Safety and Hazards

The safety information for “3-(4-Cyanophenoxy)benzoic acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name |

3-(4-cyanophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKSUIJUHZJOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965574 |

Source

|

| Record name | 3-(4-Cyanophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5128-55-2 |

Source

|

| Record name | 3-(4-Cyanophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-chloro-4-fluorophenyl)-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2577814.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)

![4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2577827.png)